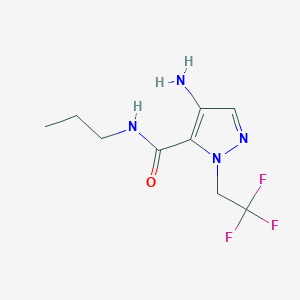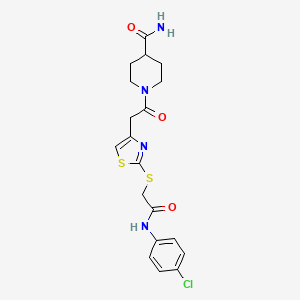
1-(2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research involves the synthesis of new compounds with potential anticancer activity. For example, thiophene-based compounds, including those incorporating thiazole and thiazolidinone rings, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies aim to discover new anticancer agents with improved efficacy and selectivity (Atta & Abdel‐Latif, 2021).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from natural sources, like visnaginone and khellinone, have been synthesized and tested for their anti-inflammatory and analgesic properties. The research focuses on designing molecules that can inhibit cyclooxygenase enzymes, offering potential therapeutic strategies for inflammation and pain management without the direct mention of specific compound names (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The development of new antimicrobial agents is crucial in the fight against resistant bacterial and fungal strains. Research into novel pyridine derivatives has shown variable and modest activity against specific pathogens, underscoring the continuous need for new antimicrobial compounds. This research is essential for addressing the growing concern of antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).
Alzheimer's Disease Treatment
The synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aims to discover new drug candidates for Alzheimer's disease. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase, a target for treating Alzheimer’s disease symptoms, showcasing the potential for new therapeutic agents (Rehman et al., 2018).
Tuberculosis Treatment
Designing and synthesizing novel compounds to inhibit Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication, represents a promising research direction for tuberculosis treatment. Thiazole-aminopiperidine hybrid analogues have shown activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating potential for developing new antituberculosis drugs (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S2/c20-13-1-3-14(4-2-13)22-16(25)11-29-19-23-15(10-28-19)9-17(26)24-7-5-12(6-8-24)18(21)27/h1-4,10,12H,5-9,11H2,(H2,21,27)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQAPSKAUCSOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2723930.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2723933.png)
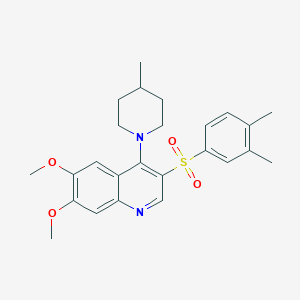
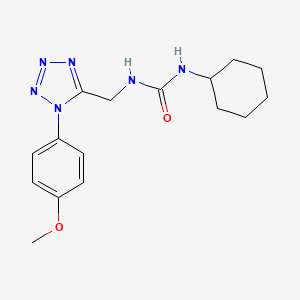

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)
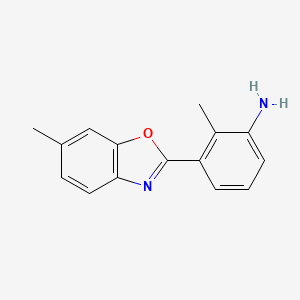

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)
